molecular formula C18H12S B564036 3-Phenyldibenzothiophene CAS No. 104601-38-9

3-Phenyldibenzothiophene

Cat. No. B564036
CAS RN: 104601-38-9
M. Wt: 260.354
InChI Key: SLQWXGMHQCRWHC-UHFFFAOYSA-N
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Description

3-Phenyldibenzothiophene is a chemical compound with the formula C18H12S . It is a type of organosulfur compound .


Synthesis Analysis

A one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has been reported . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .


Molecular Structure Analysis

The molecular structure of 3-Phenyldibenzothiophene can be represented by the SMILES notation: c1ccc(-c2ccc3c(c2)sc2ccccc23)cc1 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The distribution of dibenzothiophenes, phenyldibenzothiophenes, and benzo[b]naphthothiophenes and their geochemical significance in the crude oils and source rocks from Niger Delta Basin have been investigated by gas chromatography-mass spectrometry .


Physical And Chemical Properties Analysis

3-Phenyldibenzothiophene has a molecular weight of 260.35 . It has a log10 of water solubility in mol/l (log10WS) of -7.44, an octanol/water partition coefficient (logPoct/wat) of 5.721 .

Scientific Research Applications

  • Identification in Coals and Thermal Maturity Indicators : 3-PhDBT and other phenyldibenzothiophene isomers have been identified in coals, and their distributions are influenced by thermal maturity. These compounds are proposed as indicators for assessing the maturity of coals, especially in high maturity cases (≥0.96 %Ro). They are considered useful molecular markers of maturity under high levels of thermal stress (Zhu et al., 2019).

  • Thermodynamic Stability and Geochemical Significance : The relative thermodynamic stabilities of phenyldibenzothiophenes, including 3-PhDBT, have been evaluated through molecular modelling. This study contributes to understanding their equilibrium mixture composition in mature geological samples and the chemical processes involving isomerisation and cyclisation (Rospondek et al., 2008).

  • Arylated Polycyclic Aromatic Thiophenes in Sedimentary Rocks : 3-Phenyldibenzothiophene is among the arylated thiophenic polycyclic aromatic compounds found in diagenetically oxidised marine sedimentary rocks. Its distribution depends on maturity, and it undergoes transformation under advanced stages of maturity. This study offers insights into the formation and transformation of these compounds in geological contexts (Rospondek, Marynowski & Góra, 2007).

  • Synthesis and Application in Organic Chemistry : In the realm of organic chemistry, there's research on the efficient access to 3-aminobenzothiophenes using phenylthioacetamides and keteniminium intermediates. This method can potentially be applied for synthesizing derivatives of 3-PhDBT (Lumbroso et al., 2015).

  • Distribution in Crude Oils and Source Rock Extracts : 3-PhDBT and related compounds have been investigated in the context of their distribution in crude oils and source rocks, contributing to understanding their origin, depositional environments, and thermal maturity status in geological settings like the Niger Delta Basin, Nigeria (Ogbesejana et al., 2021).

properties

IUPAC Name

3-phenyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12S/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQWXGMHQCRWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703409
Record name 3-Phenyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyldibenzothiophene

CAS RN

104601-38-9
Record name 3-Phenyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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